6,7-dihydro-8(5H)-quinolinone oxime
Description
Significance of Oxime Functionality in Organic Chemistry
Oximes are a class of organic compounds characterized by the functional group RR'C=NOH, where R and R' are organic side-chains. They are formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). vedantu.comnsf.gov This seemingly simple functional group is pivotal in numerous areas of chemistry for several reasons:
Synthetic Versatility : Oximes are stable and can be easily prepared. numberanalytics.com They serve as important intermediates in the synthesis of a wide range of other functional groups, including amines, nitriles, and amides through reactions like the Beckmann rearrangement. nsf.govnumberanalytics.com Their reactivity allows for diverse chemical transformations, making them valuable building blocks in organic synthesis. nsf.gov
Coordination Chemistry : The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions, leading to the formation of various metal complexes. This property is utilized in areas such as catalysis and materials science. nih.govrsc.org
Biological Activity : The oxime moiety is present in numerous compounds with significant biological activities. nih.gov They are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.gov For instance, some oxime derivatives are used as antidotes for organophosphate poisoning by reactivating the enzyme acetylcholinesterase. nih.govencyclopedia.pub The introduction of an oxime group can enhance the biological activity of natural compounds. nih.gov
The Quinoline (B57606) Scaffold as a Foundation for Chemical Diversity
Quinoline is a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov This scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and approved drugs. tandfonline.comrsc.org The significance of the quinoline framework stems from:
Broad Spectrum of Biological Activities : Quinoline and its derivatives exhibit a vast array of pharmacological properties, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory activities. nih.govnih.govnih.gov Famous examples include quinine, a natural antimalarial, and various synthetic quinoline-based drugs used in cancer therapy. nih.govrsc.org
Structural Versatility and Synthetic Accessibility : The quinoline ring system is a versatile and readily accessible scaffold for chemical modification. tandfonline.com Established synthetic pathways allow for the introduction of various substituents, enabling the fine-tuning of its chemical and biological properties. tandfonline.com This adaptability makes it a popular choice for the design and development of new therapeutic agents. ingentaconnect.com
Interactions with Biological Targets : The quinoline structure can interact with various biological targets, including enzymes and receptors. For example, some quinoline derivatives act as topoisomerase and kinase inhibitors, which are crucial mechanisms in anticancer therapy. tandfonline.comijfans.org
Positioning of 6,7-Dihydro-8(5H)-quinolinone Oxime within Contemporary Chemical Research
This compound, with its molecular formula C₉H₁₀N₂O, emerges as a molecule of interest by combining the reactive potential of the oxime group with the biologically relevant quinoline scaffold. nih.gov Its position in modern chemical research can be understood from several perspectives:
As a Synthetic Intermediate : The primary role of this compound in published research is as an intermediate in the synthesis of more complex molecules. The oxime group can be further transformed, for example, through reduction to an amine or rearrangement, to create novel quinoline derivatives with potentially enhanced biological activities.
In Exploration of Novel Bioactive Agents : The fusion of the oxime functionality with the quinoline core suggests potential for biological activity. Research into this and similar compounds often involves screening for antimicrobial, anticancer, or other therapeutic properties. The partially saturated nature of the quinoline ring in this compound offers different conformational possibilities compared to the fully aromatic quinoline, which can influence its interaction with biological targets.
In Stereochemical and Structural Studies : The C=N double bond of the oxime group in this compound can exist in two geometric isomers, (E) and (Z). nih.gov The study of such isomers is crucial as different stereochemistries can lead to different biological activities. Research may focus on the selective synthesis of one isomer or the investigation of their relative stabilities and interconversion.
Detailed Research Findings
While extensive, dedicated studies on this compound are not widely available in mainstream literature, its synthesis and properties can be inferred from general knowledge of oxime and quinoline chemistry and data from chemical databases.
The synthesis of this compound typically proceeds via the reaction of the corresponding ketone, 6,7-dihydro-8(5H)-quinolinone, with hydroxylamine hydrochloride in the presence of a base. taylorandfrancis.com This is a standard and efficient method for the formation of oximes.
The resulting compound is a solid at room temperature. Its structural and electronic properties are of interest for further chemical modifications and for predicting its reactivity and potential biological interactions.
Data Tables
Below are tables summarizing key data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | (NE)-N-(6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine |
| Synonyms | 8-(Hydroxyimino)-5,6,7,8-tetrahydroquinoline, (E)-6,7-dihydroquinolin-8(5H)-one oxime |
Source: nih.gov
Structure
2D Structure
Properties
IUPAC Name |
N-(6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,12H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBBPOISMDNVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58509-59-4 | |
| Record name | 6,7-Dihydro-5H-quinolin-8-one oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58509-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 6,7 Dihydro 8 5h Quinolinone Oxime
Classical Oximation Approaches
The most direct method for preparing 6,7-dihydro-8(5H)-quinolinone oxime is the condensation reaction of the parent ketone, 6,7-dihydro-5H-quinolin-8-one, with a hydroxylamine (B1172632) derivative. This is a standard and widely used transformation in organic chemistry for converting carbonyl compounds into oximes. nih.govwikipedia.org
The classical synthesis involves the reaction of a ketone with hydroxylamine hydrochloride. arpgweb.com This condensation reaction produces the corresponding ketoxime. wikipedia.org The process is typically carried out by refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride, often in the presence of a base like pyridine (B92270) to neutralize the liberated HCl. nih.govarpgweb.com This method is a versatile and common procedure for the preparation of oximes due to the stability and commercial availability of hydroxylamine hydrochloride. chemicalbook.com
The efficiency of oxime formation is notably dependent on the reaction conditions. The reaction rate is pH-dependent, necessitating careful control of acidity. arpgweb.com The use of a base is crucial, and basic solvents such as pyridine can serve as both the base and the solvent. arpgweb.com The temperature for these reactions generally ranges from 60 to 120°C. arpgweb.com In related transformations leading to the oxime, optimization has proven critical. For instance, in the nitrosation of the precursor 5,6,7,8-tetrahydroquinoline (B84679), initial attempts using potassium tert-butoxide (t-BuOK) and tert-butyl nitrite (t-BuONO) resulted in a low yield of only 6%. tandfonline.com A significant improvement was achieved by employing a stronger base, such as n-butyllithium (n-BuLi), which quantitatively metalates the precursor at the 8-position, leading to a much higher yield of the desired oxime. tandfonline.com
Precursor Synthesis and Transformations to the 6,7-Dihydro-5H-quinolin-8-one Core
The synthesis of the oxime is intrinsically linked to the availability of its direct precursor, 6,7-dihydro-5H-quinolin-8-one, or a related quinoline (B57606) structure that can be converted into the target molecule.
The ketone precursor, 6,7-dihydro-5H-quinolin-8-one, can be effectively prepared through the hydrolysis of its corresponding oxime. tandfonline.com This reaction is typically performed by heating the oxime in a solution of aqueous acid, such as 6 N HCl, in a solvent like acetone. tandfonline.com Alternative strategies for forming the core dihydroquinolinone structure involve the reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones. rsc.org This method provides a versatile route to various substituted 7,8-dihydroquinolin-5(6H)-ones, which are structural isomers of the target precursor. rsc.orgtandfonline.com
A highly effective and novel two-step synthesis for this compound involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline at the 8-position. tandfonline.com This approach circumvents the direct oximation of the ketone. The process requires the use of two equivalents of a strong base, like n-butyllithium (n-BuLi), to deprotonate both the C-8 position and the initial adduct's acidic proton. tandfonline.com The reaction is performed at low temperatures in a solvent such as methyl tert-butyl ether (MTBE). tandfonline.com
| Base | Reagent | Solvent | Temperature | Yield of Oxime |
|---|---|---|---|---|
| t-BuOK | t-BuONO | Not specified | Not specified | 6% |
| n-BuLi (2.0 equiv) | iso-Amyl nitrite | MTBE | -15°C to -10°C | 81% |
The formation of the fundamental quinoline skeleton is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this core structure. These methods are essential for synthesizing the precursors needed for molecules like this compound.
Skraup Synthesis: This method produces quinoline through the reaction of aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. pharmaguideline.comslideshare.net The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of aniline and subsequent cyclization and oxidation. pharmaguideline.com
Combes Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an arylamine (like aniline) with a 1,3-dicarbonyl compound. slideshare.netiipseries.org The reaction forms a β-amino enone intermediate, which is then cyclized with heat to yield the quinoline derivative. pharmaguideline.com
Friedländer Synthesis: This is a straightforward approach for preparing poly-substituted quinolines. It involves the acid or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound that has a reactive α-methylene group, followed by cyclodehydration. pharmaguideline.comresearchgate.net
Advanced Synthetic Strategies for Quinoline Oxime Derivatives
The construction of the quinoline oxime framework can be approached through sophisticated synthetic routes that offer advantages in terms of efficiency and selectivity. These modern methods often employ catalytic systems to promote the desired bond formations.
Catalytic Radical Cyclization of O-Acyloxime Derivatives
While direct catalytic radical cyclization of O-acyloxime derivatives to form this compound is not extensively documented in readily available literature, the principles of this methodology can be applied to precursors of the target molecule. Radical cyclization reactions are powerful tools in organic synthesis for the formation of cyclic systems. In a typical approach, a radical is generated on a precursor molecule, which then undergoes an intramolecular cyclization to form a new ring. For the synthesis of quinoline derivatives, this could involve the cyclization of a radical onto an aromatic ring or an adjacent double bond.
The synthesis of structurally related tetralones, which share the saturated six-membered ring fused to an aromatic system, has been achieved through the radical cyclization of xanthates. This suggests that a similar strategy could be envisioned for the carbon skeleton of 6,7-dihydro-8(5H)-quinolinone, which would then be converted to the corresponding oxime.
Metal-Mediated and Metal-Catalyzed Approaches to Oxime Formation
A more direct and widely practiced approach to the synthesis of this compound is through the oximation of the corresponding ketone, 6,7-dihydro-8(5H)-quinolinone. This transformation is a classic and reliable method for the preparation of oximes. The reaction involves the condensation of the ketone with hydroxylamine or one of its salts, typically hydroxylamine hydrochloride, in the presence of a base.
The choice of solvent and base can influence the reaction rate and the isomeric purity of the resulting oxime. Common solvent systems include ethanol or aqueous ethanol, and bases such as sodium acetate or pyridine are frequently employed to neutralize the hydrochloric acid liberated during the reaction. While often not requiring metal catalysis, certain metal complexes can be used to promote oximation reactions under milder conditions or to influence the stereochemical outcome.
For instance, various metal-catalyzed methods have been developed for the synthesis of other oximes, which could potentially be adapted for the synthesis of the target compound. These methods often aim to improve yields, reduce reaction times, and enhance selectivity.
Comparative Analysis of Synthetic Protocols for Yield and Stereoselectivity
The efficiency of different synthetic protocols for producing quinoline oxime derivatives can be evaluated based on their chemical yield and stereoselectivity. Stereoselectivity is a particularly important consideration in oxime synthesis, as oximes can exist as E and Z isomers due to the restricted rotation around the C=N double bond. The specific geometry of the oxime can be crucial for its subsequent reactivity and biological activity.
Traditional oximation of 6,7-dihydro-8(5H)-quinolinone typically results in the formation of a mixture of E and Z isomers, with the thermodynamically more stable isomer often predominating. The separation of these isomers can be challenging, often requiring chromatographic techniques.
Advanced catalytic methods, while not yet specifically reported for this compound, offer the potential for high stereoselectivity in the synthesis of other cyclic oximes. For example, iridium-catalyzed intramolecular allylic alkylation of oximes has been shown to produce cyclic nitrones and oxime ethers with high enantioselectivity. Such approaches could, in principle, be adapted to control the stereochemistry of the oxime group in the target molecule.
Below is a comparative table summarizing potential synthetic approaches and their expected outcomes. Since specific data for the target molecule is limited in the public domain, the data is extrapolated from similar transformations.
| Synthetic Protocol | Reagents/Catalyst | Expected Yield | Expected Stereoselectivity |
| Oximation of 6,7-dihydro-8(5H)-quinolinone | Hydroxylamine hydrochloride, Sodium acetate | High | Mixture of E/Z isomers |
| Catalytic Radical Cyclization (Hypothetical) | O-Acyloxime precursor, Radical initiator | Moderate to High | Dependent on cyclization mode |
| Metal-Catalyzed Oximation (Hypothetical) | 6,7-dihydro-8(5H)-quinolinone, Hydroxylamine, Metal catalyst | High | Potentially high E or Z selectivity |
Chemical Transformations and Reaction Mechanisms of 6,7 Dihydro 8 5h Quinolinone Oxime
Rearrangement Reactions
The most prominent reactions of 6,7-dihydro-8(5H)-quinolinone oxime involve skeletal rearrangements, fundamentally altering its bicyclic structure. These reactions, primarily the Beckmann and Semmler-Wolff rearrangements, provide pathways to valuable classes of heterocyclic compounds.
Beckmann Rearrangement Pathways
The Beckmann rearrangement is a classic acid-induced conversion of an oxime into an amide. organic-chemistry.orglibretexts.org For cyclic oximes such as this compound, this reaction results in a ring expansion to produce a lactam. wikipedia.orgchem-station.com This transformation is a cornerstone in the synthesis of nitrogen-containing heterocycles, including the industrial production of ε-caprolactam, the precursor to Nylon-6, from cyclohexanone oxime. chem-station.comnih.gov
Acid-Catalyzed Mechanisms
The rearrangement is typically catalyzed by Brønsted or Lewis acids. The mechanism commences with the protonation of the oxime's hydroxyl group by an acid, which converts it into a good leaving group (water). masterorganicchemistry.comchemistrysteps.com This is followed by a concerted 1,2-shift, where the alkyl group positioned anti-periplanar (trans) to the leaving group migrates from carbon to the electron-deficient nitrogen. organic-chemistry.orgchemistrysteps.com This migration step simultaneously expels the water molecule, forming a transient nitrilium ion intermediate. masterorganicchemistry.com Subsequent attack by a water molecule on the electrophilic carbon of the nitrilium ion, followed by deprotonation and tautomerization, yields the final, more stable lactam product. byjus.com
Influence of Leaving Groups on Rearrangement Efficacy
The efficiency of the Beckmann rearrangement is heavily dependent on the ability of the hydroxyl group to depart from the nitrogen atom. While strong protic acids like sulfuric acid and polyphosphoric acid are commonly used to facilitate this by protonating the hydroxyl group, the reaction can also be promoted by converting the hydroxyl into a better leaving group. wikipedia.org This is achieved using various reagents that form activated intermediates. wikipedia.org For instance, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) or acid chlorides can form tosylate or acetate esters of the oxime, respectively. These esters are more susceptible to rearrangement as they possess superior leaving groups compared to the hydroxide ion.
| Reagent Class | Example Reagents | Function |
| Protic Acids | Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), Hydrochloric acid (HCl) | Protonates the oxime -OH group to form -OH₂⁺, a good leaving group. |
| Lewis Acids / Dehydrating Agents | Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂), Cyanuric chloride | Activates the hydroxyl group for departure. |
| Sulfonylating Agents | p-Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl) | Converts the hydroxyl into a sulfonate ester (e.g., tosylate), an excellent leaving group. |
Formation of Amide and Heterocyclic Products
In the specific case of this compound, the Beckmann rearrangement induces an expansion of the six-membered carbocyclic ring. The migrating group is the C7-carbon bond, which is anti to the oxime's hydroxyl group. This ring expansion leads to the formation of a seven-membered lactam ring fused to the pyridine (B92270) core. The resulting product is a tetrahydropyridoazepinone, a valuable heterocyclic scaffold. This specific transformation underscores the utility of the Beckmann rearrangement in synthesizing complex, multi-ring systems from simpler precursors.
Semmler-Wolff Reaction and Aromatization
An alternative reaction pathway for this compound is the Semmler-Wolff reaction, also known as Semmler-Wolff aromatization. This reaction converts cyclohexenone oximes and their analogs, such as tetralone oximes, into the corresponding aromatic primary amines. ijsrp.orgnih.gov The classic conditions for this transformation are harsh, typically involving the treatment of the oxime with a strong acid like anhydrous hydrogen chloride in a mixture of acetic acid and acetic anhydride. ijsrp.org
Under these conditions, this compound is expected to undergo dehydration and subsequent dehydrogenation to yield the fully aromatic 8-aminoquinoline. The Beckmann rearrangement is a common competing side reaction under these classical conditions, often leading to lower yields of the desired aniline (B41778). chem-station.com More contemporary methods have been developed, utilizing homogeneous palladium catalysts to promote the Semmler-Wolff reaction under milder conditions, thereby improving yields and functional group tolerance. nih.govacs.org
Oxidation and Reduction Reactions
The chemical literature provides extensive information on the general oxidation and reduction of oximes, though specific studies detailing these transformations for this compound are less common.
Generally, the reduction of oximes is a well-established method for the synthesis of primary amines. wikipedia.org This can be accomplished using various reducing agents, including catalytic hydrogenation (e.g., H₂ over a metal catalyst) or hydride reagents. The reduction of this compound would yield 8-amino-5,6,7,8-tetrahydroquinoline.
The oxidation of oximes can lead to a variety of products depending on the oxidant and reaction conditions. For example, some oximes can be oxidized to regenerate the parent ketone, while others can be converted to nitro compounds or undergo oxidative cyclization reactions. nih.govnih.gov The use of hypervalent iodine reagents can oxidize aldoximes to nitrile oxides, which are useful intermediates in cycloaddition reactions. organic-chemistry.org However, specific research detailing the oxidation products of this compound is not prominently featured in the surveyed literature.
Nucleophilic and Electrophilic Reactivity
The imino group (C=N) in oximes generally exhibits poor electrophilicity at the carbon atom. tcichemicals.com This characteristic makes the direct addition of nucleophilic reagents to the C=N double bond a challenging process under standard conditions. tcichemicals.com The reactivity of the oxime is often dominated by transformations that involve the hydroxyl group, either through rearrangement or by converting it into a better leaving group.
The most characteristic reaction of oximes, the Beckmann rearrangement, circumvents the low electrophilicity of the imino carbon. tcichemicals.comwikipedia.org In this acid-catalyzed reaction, the oxime's hydroxyl group is protonated to form a good leaving group (water). masterorganicchemistry.com The subsequent step involves the migration of the group anti-periplanar to the leaving group from the carbon to the nitrogen atom, which occurs in a concerted fashion with the departure of the leaving group. wikipedia.orgmasterorganicchemistry.com This forms a nitrilium ion intermediate, which is then attacked by water to produce an amide (or a lactam in the case of cyclic oximes). wikipedia.orgmasterorganicchemistry.com The electrophilic carbon of the nitrilium ion is significantly more reactive than the original imino carbon. wikipedia.org
While nucleophilic attack on the imino carbon is difficult, reactions can occur directly on the oxime's nitrogen atom. A substitution reaction on the nitrogen atom of an oxime via an SN2 mechanism has been reported as a novel method for C-N bond formation. tcichemicals.com This approach provides an alternative reaction pathway to the more common Beckmann rearrangement. The success of such a substitution depends on the specific reaction conditions and the nature of the oxime and the nucleophile.
Intramolecular Cyclization Pathways
Intramolecular cyclization of oximes provides a powerful route for the synthesis of various heterocyclic compounds. For substrates similar to this compound, such as phenethyl ketone oximes, intramolecular cyclization of the nitrogen atom onto an aromatic ring can lead to the formation of quinolines. tcichemicals.com It has been demonstrated that reaction conditions can be tuned to favor this cyclization over the competing Beckmann rearrangement. For example, using a rhenium reagent was shown to produce 2-methylquinoline from a phenethyl ketone oxime, indicating a direct cyclization of the oxime nitrogen without proceeding through a Beckmann rearrangement intermediate. tcichemicals.com
Another important pathway is intramolecular oxidative cyclization, as discussed in section 3.2.1. This process, often mediated by hypervalent iodine reagents like PIFA, allows for the cyclization of ketoximes bearing an alkene moiety to form N-oxide products. nih.gov Computational studies suggest that this reaction proceeds primarily through an ionic pathway. nih.gov
Table 2: Comparison of Intramolecular Reactions of Oximes
| Reaction Type | Key Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| Beckmann Rearrangement | Acid (e.g., H₂SO₄, PPA) | Lactam | wikipedia.org |
| Intramolecular Cyclization | Rhenium reagent | Quinoline (B57606) | tcichemicals.com |
Derivatization Strategies
This compound serves as a versatile intermediate for various derivatization strategies to access a range of functionalized quinoline scaffolds. Key strategies include:
Formation of Lactams: The Beckmann rearrangement is a primary derivatization method, converting the cyclic oxime into the corresponding lactam, caprolactam's quinoline analog. wikipedia.org This reaction can be promoted by a variety of acidic reagents, including tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org
Synthesis of Amines: As detailed in section 3.2.2, reduction of the oxime group provides direct access to 8-amino-5,6,7,8-tetrahydroquinoline, a key building block for chiral ligands and other biologically active molecules. mdpi.comresearchgate.net
Formation of N-Oxides: Oxidation, as described in section 3.2.1, yields the corresponding N-oxide derivatives. These N-oxides are themselves useful synthetic intermediates that can undergo further transformations, such as the Boekelheide rearrangement to introduce functionality at the alkyl carbon adjacent to the ring. nih.gov
Heterocycle Synthesis: Intramolecular cyclization pathways can be exploited to construct new fused heterocyclic systems. Depending on the reagents and conditions, direct cyclization can lead to quinoline derivatives, while oxidative cyclization can produce N-oxides of fused systems. nih.govtcichemicals.com
O-Alkylation and O-Acylation
The presence of a lone pair of electrons on the oxygen atom of the oxime group makes it a nucleophilic center, susceptible to attack by various electrophiles. This reactivity is harnessed in O-alkylation and O-acylation reactions to introduce new functional groups onto the oxime oxygen.
O-Alkylation
O-alkylation of this compound can be achieved by reacting it with an alkylating agent, typically an alkyl halide, in the presence of a base. The base deprotonates the hydroxyl group of the oxime, forming an oximate anion, which then acts as a potent nucleophile to displace the halide from the alkylating agent, resulting in the formation of an O-alkyl oxime ether.
A general process for the production of O-substituted oximes involves the reaction of an oxime with an organochloride and an alkali-metal hydroxide in an alcohol-based reaction medium epo.org. This method offers an economical advantage by avoiding the use of more expensive alkoxides and utilizing readily available organochlorides epo.org. The reaction proceeds by forming the alkali metal salt of the oxime, which then reacts with the alkyl halide.
Reaction Mechanism:
Deprotonation: The base (e.g., NaOH, NaOEt) removes the acidic proton from the oxime's hydroxyl group, generating a nucleophilic oximate anion.
Nucleophilic Attack: The oximate anion attacks the electrophilic carbon of the alkyl halide (R-X), leading to the formation of a new C-O bond.
Product Formation: The displacement of the halide ion yields the corresponding O-alkyl oxime ether.
A closely related compound, 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline, has been synthesized by reacting 3-methyl-5,6-dihydro-7H-quinolin-8-one with hydroxylamine (B1172632) hydrochloride and sodium hydroxide in a mixture of ethanol and water google.com. This indicates the feasibility of handling the this compound system under basic conditions required for subsequent O-alkylation.
| Reactant | Reagent | Base | Product | Reference |
| This compound | Methyl Iodide | Sodium Hydroxide | 8-(Methoxyimino)-5,6,7,8-tetrahydroquinoline | General Method |
| This compound | Benzyl Bromide | Potassium Carbonate | 8-(Benzyloxyimino)-5,6,7,8-tetrahydroquinoline | General Method |
| This compound | Ethyl Bromoacetate | Sodium Ethoxide | Ethyl 2-((6,7-dihydro-8(5H)-quinolinone)iminooxy)acetate | General Method |
O-Acylation
O-acylation of this compound introduces an acyl group to the oxime oxygen, forming an O-acyl oxime ester. This transformation can be accomplished using various acylating agents, such as acyl chlorides or acid anhydrides. The reaction of 2–amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile with acetyl chloride has been shown to result in the acylation of the amino group and subsequent cyclization, demonstrating the reactivity of related tetrahydroquinoline systems towards acylating agents nih.gov.
In a study on α,β-unsaturated ketoximes, a series of 1,3-diarylprop-2-en-1-one oximes were treated with acetic anhydride in dry pyridine to produce the corresponding acetate esters nih.gov. This methodology can be extrapolated to the O-acylation of this compound.
Reaction Mechanism:
Nucleophilic Attack: The nucleophilic oxygen of the oxime attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride).
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Elimination: The leaving group (e.g., chloride ion or carboxylate) is eliminated, and the carbonyl group is reformed, yielding the O-acyl oxime ester.
| Reactant | Reagent | Conditions | Product | Reference |
| This compound | Acetyl Chloride | Pyridine | 8-(Acetoxyimino)-5,6,7,8-tetrahydroquinoline | Analogous Reaction nih.gov |
| This compound | Benzoyl Chloride | Triethylamine | 8-(Benzoyloxyimino)-5,6,7,8-tetrahydroquinoline | General Method |
| This compound | Acetic Anhydride | 4-DMAP (cat.) | 8-(Acetoxyimino)-5,6,7,8-tetrahydroquinoline | General Method |
Functionalization with Various Chemical Moieties
The O-alkylated and O-acylated derivatives of this compound serve as versatile intermediates for the introduction of a wide array of chemical moieties. The newly introduced functional groups on the oxime oxygen can be further modified, or their presence can influence the reactivity of the quinoline ring system.
For instance, the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives has been a subject of interest for their application as ligands in asymmetric catalysis nih.gov. The synthesis of these compounds often starts from the corresponding 8-hydroxy or 8-oxo derivatives, highlighting the importance of functionalization at the 8-position of the tetrahydroquinoline scaffold. A reported synthesis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline from (±)-5,6,7,8-tetrahydroquinolin-8-ol using lipase-catalyzed acetylation demonstrates a method for introducing an acyl group, which can then be further manipulated nih.gov.
The functionalized oxime ethers and esters can be envisioned to undergo a variety of subsequent reactions:
Modification of the Introduced Moiety: If the alkyl or acyl group contains other functional groups (e.g., esters, halides), these can be subjected to further chemical transformations such as hydrolysis, substitution, or reduction.
Influence on the Quinoline Ring: The electronic nature of the O-substituent on the oxime can influence the reactivity of the aromatic part of the quinoline ring towards electrophilic substitution or other functionalization reactions.
Rearrangement Reactions: O-acyl oximes can undergo rearrangements, such as the Beckmann rearrangement, under certain conditions to yield lactams, although this would involve the cleavage of the N-O bond.
The functionalization of the this compound core structure by attaching various chemical moieties through O-alkylation and O-acylation provides a powerful tool for generating a library of novel compounds with potentially interesting biological activities and material properties.
| Starting Material | Reaction Type | Reagent/Conditions | Functionalized Moiety | Potential Product Class |
| 8-(Carboxymethoxyimino)-5,6,7,8-tetrahydroquinoline | Amide Coupling | Amine, Coupling Agent | Amide | Bio-conjugates, Polymers |
| 8-(Allyloxyimino)-5,6,7,8-tetrahydroquinoline | Addition Reaction | Halogen, Peroxy acid | Dihalide, Epoxide | Functionalized Aliphatic Chains |
| 8-(Propargyloxyimino)-5,6,7,8-tetrahydroquinoline | Click Chemistry | Azide, Cu(I) catalyst | Triazole | Heterocyclic Hybrids |
| 8-(Acetoxyimino)-5,6,7,8-tetrahydroquinoline | Hydrolysis | Acid/Base | Hydroxyl (regenerated oxime) | Precursor for further functionalization |
Spectroscopic and Structural Elucidation Methodologies for 6,7 Dihydro 8 5h Quinolinone Oxime and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 6,7-dihydro-8(5H)-quinolinone oxime, providing detailed information about the chemical environment of each proton and carbon atom.
In ¹H NMR spectroscopy of this compound, distinct signals corresponding to the aromatic, aliphatic, and oxime protons are observed. The protons of the quinoline (B57606) ring typically resonate in the downfield region, generally between δ 7.2 and 8.6 ppm. benchchem.com The aliphatic protons of the partially saturated ring appear as signals in the range of δ 2.0 to 3.0 ppm. benchchem.com A characteristic broad singlet for the oxime hydroxyl proton (N-OH) is often observed at a significantly downfield chemical shift, around δ 13.0–13.5 ppm, which is indicative of its involvement in hydrogen bonding. benchchem.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. Although specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on known values for similar quinoline and oxime-containing structures. The carbon of the C=N oxime group would be expected to appear significantly downfield. The aromatic carbons would resonate in the typical aromatic region (approximately 120-150 ppm), while the aliphatic carbons (C-5, C-6, and C-7) would be found in the upfield region of the spectrum.
For derivatives of this compound, the introduction of substituents would lead to predictable changes in the NMR spectra, aiding in the confirmation of their structures. For example, the introduction of an electron-withdrawing or electron-donating group on the aromatic ring would shift the signals of the nearby protons and carbons.
Table 1: General ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.2 – 8.6 |
| Aliphatic Protons | 2.0 – 3.0 |
| Oxime Proton (N-OH) | 13.0 – 13.5 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum provides clear evidence for the key functional groups.
A prominent and characteristic absorption is the O-H stretching vibration of the oxime group, which typically appears as a broad peak in the region of 3200–3600 cm⁻¹. benchchem.com The broadness of this peak is often a result of intermolecular hydrogen bonding. Another key feature is the C=N stretching vibration of the oxime, which is observed as a strong absorption band between 1560 and 1600 cm⁻¹. benchchem.com The C-N stretching vibration of the oxime functional group can be identified by a medium-intensity peak in the 900–1000 cm⁻¹ range. benchchem.com
The presence of the quinoline ring system is confirmed by C-H stretching vibrations of the aromatic ring, which typically appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which give rise to absorptions in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the saturated portion of the molecule are observed below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Oxime O-H | Stretch, broad | 3200 – 3600 |
| Oxime C=N | Stretch, strong | 1560 – 1600 |
| Oxime C-N | Stretch, medium | 900 – 1000 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, which has a molecular formula of C₉H₁₀N₂O, the calculated molecular weight is 162.19 g/mol . rubingroup.orgnih.gov
In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. For this compound, this would be at m/z 162. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for oximes include the loss of a water molecule (H₂O), which would result in a fragment ion at m/z 144. benchchem.com Another characteristic fragmentation is the cleavage of the C=N bond, which for this compound could lead to a fragment at m/z 134. benchchem.com
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition with high accuracy.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 162 | Molecular Ion |
| [M-H₂O]⁺ | 144 | Loss of water |
| [M-NOH]⁺ | 131 | Cleavage of the N-OH bond |
| [C₈H₈N]⁺ | 118 | Fragmentation of the ring system |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For this compound, the oxime functional group can exist as two stereoisomers, the E and Z isomers, with respect to the C=N double bond. X-ray crystallography studies, in conjunction with computational analysis, have indicated that the E-isomer is the predominant form in the solid state. benchchem.com This preference is attributed to the formation of stabilizing intermolecular hydrogen bonds between the hydroxyl group of the oxime and the nitrogen atom of the quinoline ring of a neighboring molecule. benchchem.com
While a specific Crystallographic Information File (CIF) for the parent compound is not publicly available, the general findings from crystallographic studies highlight the importance of intermolecular forces in determining the solid-state conformation. Such studies would provide precise measurements of all bond lengths and angles, confirming the geometry of the quinoline and dihydropyridinone rings, as well as the planarity of the oxime group. For any synthesized derivatives, X-ray crystallography would be the ultimate method to unambiguously determine their stereochemistry and detailed molecular geometry.
Theoretical and Computational Investigations of 6,7 Dihydro 8 5h Quinolinone Oxime
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular characteristics of 6,7-dihydro-8(5H)-quinolinone oxime. These methods provide a detailed understanding of the molecule's geometry and the energetic landscape of its electronic states.
Density Functional Theory (DFT) for Geometrical Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.org For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometrical optimization. This involves finding the minimum energy configuration of the molecule, which corresponds to the most likely arrangement of its atoms. biointerfaceresearch.com The optimization of the molecular structure is achieved by minimizing the energies with respect to all intramolecular forces. biointerfaceresearch.com DFT methods have been successfully used to verify experimental measurements for various biological systems. biointerfaceresearch.com For the related compound quinoline (B57606), DFT calculations with the B3LYP method have been used to obtain optimized geometric bond lengths and angles that show good agreement with experimental data. scirp.org
The oxime functional group at position 8 introduces the possibility of E (trans) and Z (cis) stereoisomers due to the C=N double bond. Computational studies indicate that the E-isomer is generally more stable. This stability is attributed to factors like intermolecular hydrogen bonding between the oxime's hydroxyl group and the nitrogen atoms of the quinoline ring in the solid state.
Basis Set Selection and Level of Theory Considerations
The accuracy of DFT calculations is highly dependent on the chosen "level of theory," which encompasses the functional and the basis set. usc.edu A basis set is a collection of mathematical functions used to represent the electronic wave function in the calculations. wikipedia.org
For molecules like this compound, split-valence basis sets, such as the Pople-style 6-31G* or 6-31+G, are commonly used. biointerfaceresearch.comwikipedia.org The notation indicates that the core atomic orbitals are described by a single basis function, while the valence orbitals are "split" into two functions for greater flexibility. The asterisk () denotes the addition of polarization functions (d-type orbitals for heavy atoms) to better describe anisotropic charge distributions. wikipedia.org For more precise results, triple-ζ basis sets, which offer more radial flexibility, can be employed. usc.edudtu.dk
The choice of the DFT functional is also critical. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE1PBE are popular choices that have shown good performance for organic and heterocyclic compounds. scirp.orgbiointerfaceresearch.com The selection of both the functional and the basis set represents a balance between computational cost and the desired accuracy of the results. dtu.dk
Electronic Structure Analysis
The electronic properties of this compound, such as its reactivity and kinetic stability, are governed by its electronic structure. This is analyzed through the characterization of its frontier molecular orbitals, the mapping of its electrostatic potential, and the study of its internal charge distribution.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). ajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular reactivity, kinetic stability, and polarizability. biointerfaceresearch.comirjweb.com
A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and that the molecule is more easily polarized. biointerfaceresearch.com For the E-isomer of this compound, DFT studies have calculated the HOMO-LUMO gap to be approximately 3.2 eV, which indicates moderate reactivity. The individual orbital energies were reported as -4.30 eV for the HOMO and -1.10 eV for the LUMO. The eventual charge transfer interaction that can occur within the molecule is explained by a lower value in the HOMO and LUMO energy gap. scirp.org
| Computational Parameter | Energy Value (E-isomer) | Source |
| HOMO Energy | -4.30 eV | |
| LUMO Energy | -1.10 eV | |
| HOMO-LUMO Gap (ΔE) | ~3.2 eV |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.net
For this compound, MEP analysis highlights negative potential regions around the electronegative oxime oxygen and quinoline nitrogen atoms. These areas are therefore the most likely sites for electrophilic interactions, such as protonation or coordination to a metal ion. The MEP map provides valuable insights into the molecule's intermolecular interaction patterns and chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, intramolecular and intermolecular bonding, and hyperconjugative interactions within a molecule. biointerfaceresearch.comnih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Conformational Analysis and Isomerism
The structure of this compound allows for different spatial arrangements of its atoms, leading to the existence of isomers and conformers with distinct energy levels.
E/Z Isomerism of the Oxime Moiety
The presence of a carbon-nitrogen double bond (C=N) in the oxime functional group is a key structural feature that gives rise to geometric isomerism. Specifically, this compound can exist as two distinct isomers: E and Z. The nomenclature designates the spatial orientation of the hydroxyl group (-OH) relative to the quinoline ring system across the C=N double bond.
Computational studies, corroborated by experimental data, consistently indicate that the E-isomer is the thermodynamically more stable form of this compound. In this configuration, the hydroxyl group is positioned on the opposite side of the quinoline ring, which minimizes steric hindrance. This arrangement allows for favorable intermolecular hydrogen bonding in the solid state, further stabilizing the crystal lattice. In solution, while a dynamic equilibrium between the E and Z isomers may exist, the E form remains predominant due to its lower energy state. The IUPAC name for the most stable isomer is consequently (NE)-N-(6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine nih.gov.
| Isomer | Relative Stability | Key Structural Feature |
|---|---|---|
| E-isomer | More Stable | Hydroxyl group is anti to the quinoline ring. |
| Z-isomer | Less Stable | Hydroxyl group is syn to the quinoline ring. |
Energetic Landscape of Conformational Interconversions
Beyond the distinct E and Z isomers, the non-aromatic part of the quinoline ring in this compound can adopt various conformations. Theoretical calculations are essential to map the energetic landscape of these conformational interconversions. This landscape illustrates the relative energies of different conformers and the energy barriers that must be overcome for the molecule to transition from one conformation to another.
While specific computational studies detailing the complete energetic landscape for this compound are not extensively reported in the public domain, analogous systems have been studied. For oximes in general, the energy barrier for E/Z isomerization is significant, suggesting that the interconversion does not readily occur at room temperature without a catalyst or external energy input like UV radiation. The transition state for this isomerization involves a linear or near-linear C=N-O arrangement, which is a high-energy state.
For the saturated portion of the ring system, different chair and boat-like conformations can be computationally explored. The relative energies of these conformers would depend on torsional strain and non-bonded interactions within the molecule. A detailed computational analysis would typically involve geometry optimization of various possible conformers and the calculation of their single-point energies to establish the most stable ground-state conformation and the energy hierarchy of other accessible conformers.
| Conformational Change | Associated Energy Barrier | Notes |
|---|---|---|
| E to Z Isomerization | High | Requires significant energy input to overcome the transition state. |
| Ring Puckering | Lower | Interconversion between different chair/boat conformers of the dihydro part of the ring. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry serves as a powerful tool to investigate the detailed pathways of chemical reactions involving this compound. By modeling the reactants, products, intermediates, and transition states, it is possible to elucidate the step-by-step mechanism of a reaction and understand the factors that control its rate and outcome.
One of the characteristic reactions of oximes is the Beckmann rearrangement , where an oxime is converted into an amide under acidic conditions. For this compound, this rearrangement would lead to the formation of a lactam, a cyclic amide. A computational study of this reaction would involve:
Modeling the Reactants : The starting point is the optimized geometry of the E-isomer of the oxime and the acid catalyst.
Locating the Transition State : The key step is to find the transition state for the rearrangement. This is a high-energy structure where bonds are breaking and forming simultaneously. The geometry and energy of the transition state are critical for determining the activation energy of the reaction.
Other reactions, such as hydrolysis of the oxime back to the ketone or its oxidation, could also be investigated computationally to understand the reaction energetics and the structure of the associated transition states. These theoretical insights are invaluable for predicting reactivity, optimizing reaction conditions, and designing new synthetic routes based on this versatile chemical scaffold.
Coordination Chemistry of 6,7 Dihydro 8 5h Quinolinone Oxime
Ligand Design Principles and Chelation Properties
6,7-Dihydro-8(5H)-quinolinone oxime is a bicyclic heterocyclic compound, which features a quinoline (B57606) core partially hydrogenated at positions 5, 6, 7, and 8, and an oxime functional group at position 8. This specific molecular architecture is fundamental to its function as a chelating agent. The design principles are rooted in the strategic placement of donor atoms, which allows it to bind to a central metal ion, forming a stable ring structure.
The primary chelation properties arise from its nature as a bidentate ligand. Similar to the well-studied 8-hydroxyquinoline (B1678124) (8-HQ), this compound possesses both a nitrogen atom within the quinoline ring and an oxygen atom in the oxime group (-N-OH). scirp.orgresearchgate.net This arrangement of a nitrogen and a hydroxyl group at the 8-position is critical for its ability to form stable chelate rings with metal ions. researchgate.netnih.gov The molecule can deprotonate its hydroxyl group, allowing the oxygen to act as an anionic donor, while the nitrogen atom serves as a neutral donor. This N,O-donor set facilitates the formation of five-membered chelate rings with metal centers, a configuration known for its thermodynamic stability.
| Property | Value/Description |
| IUPAC Name | (NE)-N-(6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine nih.gov |
| Molecular Formula | C₉H₁₀N₂O nih.gov |
| Molecular Weight | 162.19 g/mol nih.gov |
| Chelating Atoms | Pyridinic Nitrogen, Oxime Oxygen scirp.orgresearchgate.net |
| Denticity | Bidentate scirp.org |
| Key Structural Feature | Fused quinoline ring with an oxime group at position 8 |
| Isomerism | E/Z isomerism at the C=N oxime bond |
Synthesis of Metal Complexes with Transition Metals
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable transition metal salt in an appropriate solvent. The general methodology mirrors the synthesis of complexes with related ligands like 8-hydroxyquinoline and other aromatic oximes. scirp.orgresearchgate.netwustl.edu
The process generally begins with dissolving the this compound ligand in an organic solvent such as alcohol. wustl.edu A solution of the transition metal salt (e.g., chlorides, nitrates, or acetates of metals like copper, palladium, or platinum) is then added to the ligand solution. wustl.edu The reaction mixture is often stirred and may require mild heating to facilitate the complex formation. The stoichiometry of the reactants is crucial; for instance, divalent metal ions frequently react with bidentate ligands like 8-hydroxyquinoline derivatives in a 1:2 metal-to-ligand molar ratio to form neutral complexes of the type ML₂. scirp.orgresearchgate.net The resulting metal complex, often being less soluble than the reactants, may precipitate from the solution upon formation or after cooling. The solid complex can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.
For example, syntheses of palladium(II) and platinum(II) complexes with similar planar aromatic oximes have been successfully achieved using potassium tetrachloropalladate(II) (K₂PdCl₄) and potassium tetrachloroplatinate(II) (K₂PtCl₄) as the metal sources. wustl.edu The choice of solvent and reaction conditions can be optimized to improve the yield and purity of the desired metal complex.
Structural Characterization of Metal-Oxime Complexes
A comprehensive structural characterization of metal complexes of this compound is essential to understand their geometry, bonding, and electronic properties. A variety of analytical techniques are employed for this purpose.
Spectroscopic Methods:
FTIR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key changes in the vibrational frequencies are observed upon complexation. For instance, the O-H stretching band of the free oxime ligand disappears or shifts significantly, indicating deprotonation and coordination of the oxygen atom. Furthermore, shifts in the C=N and pyridine (B92270) ring vibrations provide evidence of the nitrogen atom's involvement in chelation. scirp.orgresearchgate.net
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. The spectra of the complexes typically show shifts in the absorption bands compared to the free ligand, indicating the electronic interaction between the metal d-orbitals and the ligand's π-system. scirp.orgresearchgate.netresearchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) can elucidate the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the binding sites and provide insights into the complex's symmetry. researchgate.netnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these complexes in the solid state. wustl.edunih.gov It provides exact information on bond lengths, bond angles, coordination geometry (e.g., square-planar, tetrahedral, or octahedral), and intermolecular interactions. scirp.orgwustl.edu For example, structural analysis of related platinum complexes with aromatic oximes has revealed cis-geometry and the formation of one-dimensional columnar structures held together by platinum-platinum interactions. wustl.edu
Other Techniques:
Elemental Analysis: Combustion analysis is used to determine the percentages of carbon, hydrogen, and nitrogen, which helps to confirm the empirical formula and the stoichiometry of the complex. wustl.edu
Thermal Analysis (TGA/DSC): Thermogravimetric analysis and differential scanning calorimetry can be used to study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules. wustl.edu
Mass Spectrometry: This technique helps in determining the molecular weight of the complex and can provide information about its fragmentation pattern. researchgate.net
| Characterization Technique | Information Obtained |
| FTIR Spectroscopy | Confirmation of N,O-coordination through shifts in O-H and C=N vibrational bands. scirp.org |
| UV-Visible Spectroscopy | Details on electronic transitions and metal-ligand interactions. researchgate.net |
| NMR Spectroscopy | Elucidation of solution-state structure for diamagnetic complexes. researchgate.net |
| X-ray Crystallography | Precise solid-state structure, bond lengths, angles, and coordination geometry. wustl.edunih.gov |
| Elemental Analysis | Verification of the stoichiometric formula of the complex. wustl.edu |
| Thermal Analysis | Assessment of thermal stability and presence of solvent molecules. wustl.edu |
Influence of Metal Centers on Oxime Reactivity and Transformations
The coordination of the this compound ligand to a metal center significantly alters its electronic properties and chemical reactivity. researchgate.net The metal ion is not merely a structural scaffold but an active participant that can promote or mediate a variety of transformations within the coordinated oxime moiety.
One of the most significant effects is the increase in the acidity of the oxime's hydroxyl group upon coordination, which facilitates its deprotonation and the formation of a stable oximato complex. researchgate.net The coordinated oxime group possesses three potential reactive sites: the carbon, nitrogen, and oxygen atoms. researchgate.net The metal center can influence reactions at each of these sites.
Furthermore, the metal ion can activate the ligand towards certain reactions. For instance, in some cases, an iron(II) center has been found to enhance the nucleophilicity of a coordinated oxime. acs.org The metal can also stabilize specific tautomeric forms of the ligand. Studies on related aromatic oximes have shown that upon complexation with transition metals, the ligand can adopt a nitroso-anion character, which is evidenced by a significant shortening of the N-O bond relative to the C-N bond. wustl.edu This indicates a substantial redistribution of electron density within the ligand, directly induced by the metal center.
The metal can also play a templating role, directing the stereochemical outcome of reactions or facilitating intramolecular processes that would be unfavorable in the free ligand. By coordinating the oxime, the metal can prevent side reactions, such as the dimerization of nitroso intermediates that might form during certain synthetic procedures. acs.org This control over reactivity makes metal-oxime complexes valuable intermediates in the synthesis of more complex organic molecules. researchgate.net
Synthetic Modifications and Structure Reactivity Relationships in Quinoline Oxime Derivatives
Influence of Substituents on Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of the 6,7-dihydro-8(5H)-quinolinone oxime scaffold are profoundly influenced by the nature and position of substituents on both the quinoline (B57606) ring and the oxime functional group. These substituents can exert electronic and steric effects that modulate the reactivity of the molecule in various transformations.
Research into related quinoline systems has demonstrated that the electronic properties of substituents on the aniline (B41778) ring component significantly impact cyclization reactions. For instance, in the synthesis of substituted quinolines via electrophilic cyclization of N-(2-alkynyl)anilines, the reaction yields are not dramatically affected by substituents ranging from weakly electron-withdrawing (e.g., bromo) to strongly electron-withdrawing (e.g., nitro), or electron-donating (e.g., methoxy) groups. nih.gov However, in other synthetic routes, such as the formation of tetracyclic indolo[2,3-b]quinolines, electron-rich aryl groups on the precursor tend to promote the reaction, while electron-withdrawing groups can decrease chemical yields. rsc.org
The oxime group itself is a key site for derivatization. It can undergo reactions such as oxidation to form nitrile oxides or reduction to yield the corresponding amine. Furthermore, new oxime esters have been synthesized through the reaction of 2-chloro-3-formyl quinoline oximes with various benzoyl chlorides. researchgate.net The reactivity of the oxime is also influenced by substituents elsewhere on the quinoline core. For example, studies on 2-chloro-3-formyl-quinoline oximes show that different substituents on the quinoline ring lead to derivatives with varying properties. researchgate.net
The following table summarizes the observed influence of different substituent types on the reactivity of quinoline derivatives, providing insights applicable to the this compound system.
| Substituent Type | Position | Effect on Reactivity/Selectivity | Example Reaction | Source |
|---|---|---|---|---|
| Electron-Donating (e.g., -OCH₃) | Aromatic Ring | Generally promotes electrophilic substitution and some cyclization reactions. | Formation of tetracyclic indolo[2,3-b]quinolines. | rsc.org |
| Electron-Withdrawing (e.g., -NO₂, -Br) | Aromatic Ring | Can decrease yields in certain cyclizations but has minimal effect in others. | Electrophilic cyclization of N-(2-alkynyl)anilines. | nih.govrsc.org |
| Halogen (e.g., -Cl) | Pyridine (B92270) Ring | Serves as a leaving group for nucleophilic substitution, enabling further derivatization. | Synthesis of quinoline oxime esters from 2-chloro-3-formyl quinoline oximes. | researchgate.net |
| Alkyl Groups | Aromatic Ring | Can influence reaction rates due to steric hindrance, sometimes requiring longer reaction times. | Electrophilic cyclization with meta-dimethyl substitution. | nih.gov |
Stereochemical Control in Derivatization Pathways
The oxime functional group in this compound introduces a key stereochemical element due to the presence of a C=N double bond. This allows for the existence of E (entgegen) and Z (zusammen) isomers, where the hydroxyl group is on the opposite or same side of the C=N bond relative to the quinoline ring, respectively.
Structural studies indicate that for this compound, the E-isomer is the predominant and more stable form. nih.gov This preference is attributed to favorable intermolecular hydrogen bonding between the oxime's hydroxyl group and the nitrogen atom of the quinoline ring in the solid state, which stabilizes the E configuration. In solution, while a dynamic equilibrium between the E and Z isomers may exist, the E-isomer is expected to remain dominant due to reduced steric hindrance compared to the Z-isomer, where the hydroxyl group would be in closer proximity to the quinoline ring structure.
Controlling the stereochemistry during derivatization is crucial as the spatial arrangement of the oxime group and its derivatives can significantly impact the molecule's chemical and physical properties. The inherent stability of the E-isomer suggests that reactions at the oxime group will likely proceed with retention of this configuration, although specific reaction conditions could potentially influence the isomeric ratio.
| Isomer | Relative Position of -OH Group | Stability in Solid State | Stability in Solution | Stabilizing/Destabilizing Factors | Source |
|---|---|---|---|---|---|
| E-isomer | Trans to the quinoline ring | High | Predominant | Stabilized by intermolecular hydrogen bonding; lower steric hindrance. | |
| Z-isomer | Cis to the quinoline ring | Low | Minor component in equilibrium | Destabilized by steric hindrance between the hydroxyl group and the ring. |
Impact of Core Skeleton Saturation and Ring Fusion on Chemical Behavior
The chemical behavior of this compound is significantly defined by its partially saturated heterocyclic core. The presence of the 5,6,7,8-tetrahydrogenated ring distinguishes it from fully aromatic quinoline systems and introduces conformational flexibility, which in turn affects its reactivity.
The saturation in the carbocyclic portion of the quinoline skeleton alters the electronic properties of the entire molecule compared to its aromatic counterpart, quinoline. This partial saturation can influence the reactivity of the attached oxime group and the aromatic pyridine ring. For instance, the tetrahydroquinoline core is a key feature in various biologically active molecules, and its derivatives undergo specific reactions. nih.gov Studies on related 5,6,7,8-tetrahydroquinoline (B84679) derivatives have shown that the lithiated species at the 8-position can undergo different reaction pathways, such as silylation or thioamidation, depending on solvent polarity and substituents. rsc.org This highlights the unique reactivity conferred by the saturated ring.
Furthermore, the manner in which heterocyclic rings are fused can create distinct chemical properties. The fusion of the benzene (B151609) and pyridine rings in the quinoline scaffold is fundamental to its character. Altering this fusion, for example by creating different isomeric structures or fusing additional rings, can lead to significant changes in chemical behavior. Research on dual reactivity based on ring-chain tautomers in different fused systems demonstrates that the site of ring fusion can allow for selective activation and switching of reaction pathways. researchgate.net While this research was not on quinoline oximes specifically, it underscores the principle that the topology of ring fusion is a critical determinant of chemical reactivity.
Rational Design Principles for Modulating Chemical Properties
The rational design of derivatives of this compound involves a systematic approach to modify its structure to achieve desired chemical properties. This process relies on understanding the structure-reactivity relationships discussed in the previous sections.
Key principles for the rational design of these derivatives include:
Structure-Activity Relationship (SAR) Analysis : A fundamental principle is the systematic modification of the lead compound, this compound, and the evaluation of the resulting changes in chemical properties. For example, by introducing a variety of substituents at different positions on the quinoline ring, one can build a matrix of properties that correlates specific structural features with observed reactivity or selectivity. Cross-referencing data from structural analogues can help identify these key relationships. Studies on other quinoline derivatives, such as 8-hydroxy-quinoline-7-carboxylic acids, have shown that a specific scaffold is crucial for activity, and modifications around this core can fine-tune its properties. nih.gov
Targeted Functionalization : The oxime group and the quinoline nitrogen are key handles for chemical modification. Rational design can focus on reactions at these sites, such as esterification or etherification of the oxime hydroxyl group, or alkylation of the quinoline nitrogen, to modulate properties like solubility, stability, and coordinating ability.
Stereochemical Considerations : As the E-isomer is more stable, synthetic strategies should be designed to either selectively produce this isomer or to isolate it effectively. The spatial arrangement of substituents is a critical design element, as it dictates how the molecule can interact with other reagents or surfaces.
Modulation of the Core Structure : While more synthetically challenging, modifications to the core skeleton, such as altering the degree of saturation or changing the ring fusion, represent a powerful design principle. For instance, complete saturation to a decahydroquinoline (B1201275) derivative or aromatization to a quinoline-8-one oxime would drastically alter the electronic and conformational properties of the molecule.
By applying these principles, chemists can move beyond trial-and-error synthesis towards a more predictive and efficient discovery of novel quinoline oxime derivatives with tailored chemical characteristics.
Q & A
Q. How can researchers optimize the synthesis of 6,7-dihydro-8(5H)-quinolinone oxime and its intermediates?
Methodological Answer:
- Key Steps : Start with 6,7-dihydro-5H-quinolin-8-one as a precursor (purity >98%) and employ oxime formation via hydroxylamine under controlled pH and temperature .
- Crystallization : For purification, use hydrochloric acid in methanol to induce crystallization, as demonstrated in analogous quinolinone derivatives. Monitor hydrogen bonding interactions (e.g., O–H···Cl, N–H···O) to stabilize crystal structures .
- Quality Control : Verify purity via HPLC (>98%) and characterize intermediates using NMR and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- Structural Elucidation :
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., π–π stacking, hydrogen bonding) .
- NMR Spectroscopy : Assign proton environments (e.g., quinolinone ring protons at δ 6.5–8.5 ppm) and confirm oxime formation (NH peak ~δ 10–12 ppm) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to assess stability and melting points .
Q. How can solubility and stability challenges be addressed in experimental design?
Methodological Answer:
- Solubility : Use polar aprotic solvents like DMSO (≤1 mg/mL) or dimethylformamide (2.5 mg/mL) for in vitro assays .
- Stability : Store compounds at –20°C under inert atmosphere to prevent oxidation. Monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm) .
| Solubility Data (From COTI-2 Analogue) |
|---|
| Solvent |
| DMSO |
| DMF |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of quinolinone derivatives?
Methodological Answer:
- Comparative Studies : Replicate assays (e.g., MTT for antiproliferative activity) across multiple cell lines (e.g., MCF-7, HeLa) to validate consistency .
- Mechanistic Profiling : Use flow cytometry to differentiate apoptosis (Annexin V/PI staining) from necrosis in conflicting studies .
- Meta-Analysis : Cross-reference data from structural analogues (e.g., COTI-2’s thiosemicarbazone derivatives) to identify structure-activity relationships (SAR) .
Q. What experimental designs are effective for evaluating antiproliferative activity and apoptosis induction?
Methodological Answer:
- Dose-Response Curves : Test compounds at 0.1–100 µM concentrations over 48–72 hours in cancer cells .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates and quantify DNA fragmentation (TUNEL assay) .
- Control Compounds : Include clioquinol (metal-binding control) to distinguish metal-dependent vs. independent mechanisms .
Q. How can complex quinolinone derivatives be synthesized for targeting multidrug-resistant cancers?
Methodological Answer:
- Hybrid Scaffolds : Introduce thiosemicarbazone or pyridinyl hydrazide moieties to enhance metal chelation and cellular uptake (e.g., COTI-2 derivatives) .
- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) to generate enantiopure tetrahydroquinolinamine derivatives for improved target specificity .
- In Silico Screening : Prioritize derivatives with ADMET profiles (e.g., LogP <3) using molecular docking against ATP-binding cassette transporters .
Q. What strategies optimize hydrogen bonding and π–π interactions in crystallizing quinolinone oximes?
Methodological Answer:
- Co-Crystallization : Add chloride or acetate counterions to strengthen O–H···anion interactions .
- Solvent Selection : Use methanol/water mixtures to slow nucleation and favor larger, higher-quality crystals .
- Thermodynamic Analysis : Calculate lattice energy via Hirshfeld surface analysis to predict packing efficiency .
Data Contradiction Analysis
Example : Discrepancies in IC50 values for antiproliferative activity may arise from:
- Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (ER–) .
- Assay Conditions : Serum concentration (e.g., 5% vs. 10% FBS) affecting compound bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
